molecular formula C20H18FN3OS B2964373 2-[(4-fluorophenyl)sulfanyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide CAS No. 1210704-54-3

2-[(4-fluorophenyl)sulfanyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide

Cat. No.: B2964373
CAS No.: 1210704-54-3
M. Wt: 367.44
InChI Key: INSSEJWVKCVCOU-UHFFFAOYSA-N
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Description

This compound features a 4-fluorophenylsulfanyl group linked to an acetamide moiety, which is further attached to a 2-phenyl-cyclopenta[c]pyrazol-3-yl heterocyclic system. The fluorine atom enhances electronegativity and metabolic stability, while the cyclopenta[c]pyrazolyl core provides a rigid, planar structure conducive to intermolecular interactions.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c21-14-9-11-16(12-10-14)26-13-19(25)22-20-17-7-4-8-18(17)23-24(20)15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSSEJWVKCVCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide typically involves multiple steps:

    Formation of the Cyclopenta[c]pyrazole Core: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.

    Introduction of the Fluorophenyl Group: This step involves the nucleophilic aromatic substitution of a fluorophenyl halide with a suitable nucleophile.

    Formation of the Sulfanyl Linkage: This can be done by reacting a thiol with the intermediate compound to introduce the sulfanyl group.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified functional groups depending on the reducing agent used.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties can be studied for potential use in advanced materials.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the sulfanyl linkage can form reversible covalent bonds with thiol groups in enzymes. The cyclopenta[c]pyrazolyl moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Cyclopenta[c]pyrazolyl vs. Triazolyl Systems: Compounds like VUAA-1 and OLC-12 () replace the cyclopenta[c]pyrazolyl group with 1,2,4-triazolyl rings. These triazole-based analogs exhibit potent Orco agonist activity, highlighting the importance of heterocyclic nitrogen positioning in ligand-receptor interactions.
  • Pyrazolyl vs. Pyrimidinyl Systems :
    Darapladib () contains a cyclopenta[d]pyrimidin-1-yl group linked to a fluorophenylsulfanyl acetamide. Pyrimidine rings offer additional hydrogen-bonding sites, which could enhance target engagement compared to the pyrazolyl system in the target compound. This difference may influence selectivity in biological applications .

Substituent Variations on the Acetamide Nitrogen

  • Aromatic vs. Aliphatic Substituents :
    The compound 2-[(4-fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide () replaces the cyclopenta[c]pyrazolyl group with a 4-methylphenyl substituent. This simplification reduces molecular weight (275.34 g/mol vs. ~370 g/mol for the target compound) and lipophilicity, likely improving solubility but reducing target specificity .

  • Cyclic vs. Acyclic Groups: The 2-phenyl-cyclopenta[c]pyrazol-3-yl group in the target compound introduces a fused bicyclic structure, contrasting with linear substituents like 2-(phenylsulfanyl)ethyl in 2-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide ().

Sulfanyl Group Modifications

  • Fluorophenylsulfanyl vs. Chlorophenylsulfanyl: N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () substitutes fluorine with chlorine. Chlorine’s larger atomic radius and polarizability may alter electronic distribution and van der Waals interactions, affecting binding kinetics in enzymatic assays .

Pharmacological and Physicochemical Properties

Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₂₁H₁₉FN₃OS ~370.45 Cyclopenta[c]pyrazolyl, 4-FPh-S-
2-[(4-FPh)S]-N-(4-MePh)Acetamide () C₁₅H₁₄FNOS 275.34 Linear N-substituent, higher solubility
Darapladib () C₂₉H₂₄F₄N₄O₂S 568.58 Pyrimidinyl core, trifluoromethyl group

Biological Activity

The compound 2-[(4-fluorophenyl)sulfanyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a 4-fluorophenyl group linked to a sulfanyl moiety and a cyclopentapyrazole structure. Its molecular formula is C19_{19}H18_{18}F1_{1}N3_{3}S1_{1}.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent modifications to introduce the sulfanyl and acetamide functionalities. While specific synthetic pathways for this exact compound are not extensively documented, similar compounds in the literature suggest using starting materials such as 4-fluorobenzyl halides and cyclopentapyrazoles as precursors.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. A study highlighted that compounds with similar structures showed selective cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation pathways like the PI3K/Akt pathway .

Anti-inflammatory Effects

Compounds in this class have also demonstrated anti-inflammatory properties. For instance, derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases .

Analgesic Activity

Preliminary studies have indicated analgesic effects for similar pyrazole compounds. In animal models, these compounds have been evaluated using the acetic acid-induced writhing test, demonstrating significant reductions in pain responses compared to control groups.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits proliferation
Anti-inflammatoryReduces TNF-α and IL-6 levels
AnalgesicSignificant reduction in pain responses in models

Case Study 1: Anticancer Screening

A study conducted on a series of pyrazole derivatives, including those structurally related to our compound, revealed promising anticancer activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The most potent derivative exhibited an IC50_{50} value of 12 µM against MCF-7 cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

In an investigation focusing on the anti-inflammatory properties, a derivative was tested for its ability to inhibit NF-kB activation in RAW264.7 macrophages. Results showed that treatment with the compound significantly reduced nitric oxide production and inflammatory cytokine release, supporting its use in inflammatory conditions .

Q & A

Q. What synthetic strategies are recommended for efficient preparation of this compound?

To optimize synthesis, use flow chemistry coupled with Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry). This approach minimizes side reactions and improves yield reproducibility. For example, the Omura-Sharma-Swern oxidation in flow systems enhances control over reactive intermediates like diazo compounds . Additionally, multi-step routes involving Suzuki-Miyaura coupling or sulfanyl-acetamide formation should be validated via HPLC and mass spectrometry .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and purity.
  • X-ray Crystallography : Resolve the crystal structure using SHELXL for refinement, particularly to address challenges like disordered atoms or twinning. SHELXL’s constraints (e.g., DFIX, FLAT) improve accuracy in bond-length and angle determination .
  • HPLC-MS : Validate molecular weight and detect impurities.

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during refinement?

Contradictions in X-ray data (e.g., high R-factors, electron density mismatches) require:

  • Twinning Analysis : Use SHELXL’s TWIN command to model twinned crystals.
  • Disorder Modeling : Apply PART and SUMP instructions to resolve overlapping atomic positions.
  • Validation Tools : Cross-check with PLATON or CCDC Mercury to ensure geometric合理性 .

Example Crystallographic Parameters (from ):

ParameterValue
Crystal systemMonoclinic
Space groupCc
Unit cell (Å)a=4.9179, b=23.592, c=18.4834
β angle (°)91.523
R-factor0.038

Q. What computational methods predict the compound’s biological activity?

  • Molecular Docking : Use the crystal structure (e.g., PDB ID from Acta Cryst. data) to model interactions with target proteins (e.g., kinases).
  • QSAR Modeling : Correlate substituent effects (e.g., 4-fluorophenyl’s electronegativity) with activity trends. PubChem’s bioassay data can guide hypothesis generation .
  • MD Simulations : Assess binding stability under physiological conditions using AMBER or GROMACS .

Q. How to address instability or hygroscopicity during experimental handling?

  • Storage : Keep under argon at -20°C in amber vials to prevent photodegradation.
  • Solvent Choice : Use anhydrous DMF or THF for reactions; avoid protic solvents.
  • Stability Monitoring : Perform TGA/DSC to identify decomposition thresholds. Refer to PubChem’s handling guidelines for toxicity and disposal protocols .

Methodological Notes

  • Synthesis Contradictions : Alternative routes (e.g., microwave-assisted vs. flow synthesis) may yield varying purity. Cross-validate with 1H^1H-NMR integration and LC-MS .
  • Software Alternatives : While SHELX dominates crystallography, consider Olex2 for graphical refinement or CRYSTAL for DFT-based structure optimization .

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